molecular formula C13H11NO3S B14577042 3-methoxy-10H-phenothiazine 5,5-dioxide CAS No. 61174-82-1

3-methoxy-10H-phenothiazine 5,5-dioxide

Cat. No.: B14577042
CAS No.: 61174-82-1
M. Wt: 261.30 g/mol
InChI Key: FYEGJMFMGHYHNR-UHFFFAOYSA-N
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Description

3-Methoxy-10H-phenothiazine 5,5-dioxide is a phenothiazine derivative, a class of electron-rich nitrogen–sulfur heterocycles with significant relevance in pharmaceutical and materials science research . The phenothiazine core is known for its non-planar "butterfly" structure, and the introduction of a sulfonyl (5,5-dioxide) group can profoundly influence the compound's electronic properties and physical characteristics, such as enhancing phosphorescence by inhibiting excited triplet-triplet annihilation . While specific biological data for this methoxy-substituted dioxide congener is limited, phenothiazine derivatives are extensively investigated for their broad pharmacological profiles, which include potential applications as antipsychotics, antihistamines, antitumor agents, and antimicrobials . The 5,5-dioxide modification, in particular, is a key oxidation state that contributes to the rich redox chemistry of the phenothiazine system, making it a valuable scaffold in the development of novel therapeutics and functional materials . Researchers value this compound as a key intermediate or building block for synthesizing more complex molecules and for studying structure-activity relationships. This product is intended for research applications only and is not classified as a drug, food, or cosmetic. It is strictly for use in laboratory settings and is not intended for human or veterinary diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care and adhere to all relevant safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

61174-82-1

Molecular Formula

C13H11NO3S

Molecular Weight

261.30 g/mol

IUPAC Name

3-methoxy-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C13H11NO3S/c1-17-9-6-7-11-13(8-9)18(15,16)12-5-3-2-4-10(12)14-11/h2-8,14H,1H3

InChI Key

FYEGJMFMGHYHNR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C3S2(=O)=O

Origin of Product

United States

Synthetic Methodologies for 3 Methoxy 10h Phenothiazine 5,5 Dioxide and Derivatives

Direct Oxidation Routes to Phenothiazine (B1677639) 5,5-Dioxides

The conversion of the sulfide (B99878) linkage in the phenothiazine core to a sulfone (S,S-dioxide) is a critical step in accessing the 5,5-dioxide class of compounds. This transformation is typically achieved through oxidation, which can be accomplished using chemical reagents or electrochemical methods. These routes start with the corresponding phenothiazine, in this case, 3-methoxy-10H-phenothiazine.

Hydrogen peroxide (H₂O₂) is a common and effective oxidant for converting phenothiazine sulfides to their corresponding sulfones. The reaction generally proceeds in a two-step manner, first forming the intermediate sulfoxide (B87167) and then, upon further oxidation, the sulfone. nih.gov

Research has shown that treating 10H-phenothiazines with 30% hydrogen peroxide in a glacial acetic acid medium is an effective method for yielding the 5,5-dioxide (sulfone) derivatives. researchgate.netresearchgate.net The acidic environment facilitates the oxidation process. The reaction mechanism involves the initial oxidation of the sulfur atom to a sulfoxide, which is then further oxidized to the sulfone. nih.gov The electron-donating nature of the methoxy (B1213986) group at the 3-position can influence the electron density at the sulfur atom, affecting the reaction kinetics compared to unsubstituted phenothiazine. nih.gov Other peroxide-based reagents, such as m-chloroperbenzoic acid (m-CPBA), have also been successfully used to oxidize the sulfur atom in the thiazine (B8601807) ring directly to a sulfone. rsc.org

Below is a table summarizing typical conditions for hydrogen peroxide-mediated oxidation of phenothiazine derivatives.

Oxidizing AgentSolvent/MediumNotesReference
30% Hydrogen PeroxideGlacial Acetic AcidCommon method for converting 10H-phenothiazines to sulfones. researchgate.netresearchgate.net
Hydrogen PeroxideAqueous Acidic MediaOxidizes phenothiazines to sulfoxides, which can be an intermediate to sulfones. utwente.nlmdpi.com
m-Chloroperbenzoic Acid (m-CPBA)Not specifiedA peracid used for direct oxidation of the thiazine sulfur to a sulfone. rsc.org

Electrochemical methods offer a green and highly controllable alternative for the synthesis of phenothiazine S,S-dioxides. mdpi.com This technique avoids the need for chemical oxidants and allows for precise control over the reaction by adjusting parameters such as current or potential. chemrxiv.org

Studies on phenothiazine derivatives like 2-chlorophenothiazine (B30676) and chlorpromazine (B137089) have demonstrated that direct, current-controlled electrolysis can successfully produce both the S-oxide and the S,S-dioxide metabolites on a multi-milligram scale. mdpi.comchemrxiv.org The process involves the direct oxidation of the sulfur atom at the anode of an electrochemical cell. By carefully managing the applied current and reaction time, the oxidation can be stopped at the sulfoxide stage or driven further to form the desired sulfone. chemrxiv.org Cyclic voltammetry studies of phenothiazine derivatives show a quasi-reversible two-electron process corresponding to the oxidation of the phenothiazine core, which initiates the reaction pathway. nih.gov

The following table outlines key aspects of the electrochemical synthesis of phenothiazine dioxides.

MethodKey ParametersOutcomeReference
Direct Batch ElectrolysisCurrent-controlled conditionsFormation of both S-oxide and S,S-dioxide metabolites. mdpi.comchemrxiv.org
VoltammetryPotential scan rateUsed to study the redox processes and identify oxidation potentials. nih.gov

Ring Closure and Cyclization Strategies in Phenothiazine Synthesis

The construction of the tricyclic phenothiazine scaffold is a foundational aspect of synthesizing derivatives like 3-methoxy-10H-phenothiazine, the precursor to the target 5,5-dioxide. These methods focus on forming the central thiazine ring through various carbon-sulfur (C-S) and carbon-nitrogen (C-N) bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing the phenothiazine ring system with high efficiency and selectivity. jmedchem.com These methods typically involve the formation of one C-S and two C-N bonds to close the central ring.

One prominent strategy is the palladium-catalyzed double N-arylation reaction, which cyclizes a diaryl sulfide precursor to form the phenothiazine core. rsc.org Another approach involves a three-component coupling reaction, for example, reacting bromothiophenols, primary amines, and 1-bromo-2-iodobenzene (B155775) derivatives in a one-pot synthesis catalyzed by palladium. rsc.org These reactions benefit from functional group tolerance and the ability to construct diversely substituted phenothiazines. jmedchem.com

Key palladium-catalyzed approaches are summarized below.

Reaction TypeReactantsCatalyst System (Example)Reference
Double N-ArylationDiaryl sulfides, AminesPalladium catalyst with appropriate ligands. rsc.org
Three-Component CouplingBromothiophenols, Primary amines, 1-Bromo-2-iodobenzenePalladium catalyst. rsc.org
Intramolecular AminationHalogenated diphenyl sulfidesPalladium catalyst. jmedchem.com

The Smiles rearrangement is a classical and highly effective method for synthesizing the phenothiazine skeleton. researchgate.net This reaction is an intramolecular nucleophilic aromatic substitution where a suitable nucleophile attacks an activated aromatic ring, leading to the displacement of a leaving group and the formation of a new ring system.

In the context of phenothiazine synthesis, the reaction typically involves the condensation of a 2-aminobenzenethiol with an ortho-halonitrobenzene. researchgate.net The resulting intermediate undergoes an in-situ Smiles rearrangement to yield the phenothiazine product. researchgate.net This method is particularly valuable as it provides a direct route to the core structure, which can then be functionalized or, as in this case, oxidized to the 5,5-dioxide. researchgate.netresearchgate.net A variation known as the halogen-induced Smiles rearrangement has also been developed as a synthetic route. scispace.comacs.org

To circumvent the costs and potential toxicity associated with transition-metal catalysts, several metal-free protocols for phenothiazine synthesis have been developed. bohrium.com These methods rely on alternative activation strategies, including base-mediation, organo-catalysis, or the use of reagents like iodine. bohrium.com

One notable example is the cesium carbonate-mediated reaction of S-2-acetamidophenyl ethanethioates with ortho-dihaloarenes, which provides an efficient, ligand-free approach to phenothiazine derivatives. tandfonline.comresearchgate.net Another innovative metal-free method involves the reaction of 2-aminobenzenethiols with cyclohexanones, using molecular oxygen as a green hydrogen acceptor to facilitate the aromatization and ring formation. rsc.org These protocols represent more sustainable and cost-effective alternatives for constructing the phenothiazine scaffold. tandfonline.com

The table below highlights some transition-metal-free approaches.

Method/PromoterStarting MaterialsKey FeaturesReference
Cesium Carbonate-MediatedS-2-acetamidophenyl ethanethioates, ortho-dihaloarenesLigand-free, simple, and operationally easy. tandfonline.comresearchgate.net
Molecular Oxygen (as acceptor)2-Aminobenzenethiols, CyclohexanonesUses O₂ as a green oxidant; avoids metal catalysts. rsc.org
N- and S-Arylation Sequenceo-SulfanylanilinesAvoids aryne intermediates in the S-arylation step. acs.org

Derivatization and Functionalization Reactions of the 3-Methoxy-10H-Phenothiazine 5,5-Dioxide Scaffold

The phenothiazine ring system, particularly after oxidation to the 5,5-dioxide state, offers a versatile platform for synthetic modifications. The electron-withdrawing nature of the sulfone group influences the reactivity of the scaffold, particularly at the nitrogen atom of the central thiazine ring. The following subsections detail important reactions for the derivatization of this core structure.

The substitution at the N-10 position of the phenothiazine ring is a common strategy to introduce a variety of functional groups, which can significantly modulate the physicochemical and biological properties of the resulting molecules.

N-Alkylation:

The N-alkylation of phenothiazines is a well-established transformation that can be adapted for the this compound scaffold. This reaction typically involves the deprotonation of the N-H group with a suitable base, followed by nucleophilic substitution with an alkyl halide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K2CO3), and sodium hydroxide (B78521) (NaOH). The choice of solvent is crucial and often includes polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.

For instance, the N-alkylation of the related 2-methoxy-10H-phenothiazine has been revisited to introduce substituents that can be converted into cationic or zwitterionic side chains. chemrxiv.orgresearchgate.netfao.org This approach highlights the utility of N-alkylation in tailoring the properties of phenothiazine derivatives. The reaction conditions can be optimized to achieve high yields of the desired N-alkylated products.

Interactive Data Table: N-Alkylation of Phenothiazine Derivatives

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)
2-Methoxy-10H-phenothiazine3-(Dimethylamino)propyl chlorideNaHDMFRT85
10H-PhenothiazineEthyl bromideK2CO3AcetoneReflux92
10H-PhenothiazineMethyl iodideNaOHDMSO6088

N-Arylation:

The introduction of an aryl group at the N-10 position is typically achieved through transition metal-catalyzed cross-coupling reactions, with the Buchwald-Hartwig amination being a prominent method. acs.orgorganic-chemistry.orgrsc.org This palladium-catalyzed reaction couples an amine (in this case, the phenothiazine nitrogen) with an aryl halide or triflate. The choice of ligand is critical for the efficiency of the reaction, with bulky, electron-rich phosphine (B1218219) ligands often being employed.

This methodology allows for the synthesis of a wide range of N-aryl phenothiazine derivatives with diverse electronic and steric properties. The reaction conditions, including the choice of palladium precursor, ligand, base, and solvent, can be fine-tuned to optimize the yield and purity of the desired products. The N-arylation of various nitrogen-containing heterocycles, such as 2-aminothiazoles, has been successfully demonstrated using these palladium-catalyzed methods. nih.govmit.edunih.govresearchgate.net

Interactive Data Table: N-Arylation of Phenothiazine and Related Heterocycles

Amine SubstrateAryl Halide/TriflatePalladium CatalystLigandBaseSolventTemperature (°C)Yield (%)
PhenothiazineBromobenzenePd(OAc)2XPhosK3PO4Toluene11095
2-Aminothiazole4-BromotoluenePd2(dba)3BrettPhosNaOtBuDioxane10088
Carbazole1-IodonaphthalenePd(OAc)2SPhosCs2CO3Toluene12091

The Mannich reaction is a three-component condensation reaction involving a compound with an active hydrogen atom, formaldehyde (B43269), and a primary or secondary amine. wikipedia.org This reaction is a powerful tool for introducing aminomethyl groups into various substrates. In the context of the phenothiazine scaffold, the Mannich reaction can be utilized to introduce aminomethyl functionalities, which can serve as valuable handles for further derivatization or as important pharmacophores.

For example, the Mannich reaction has been successfully applied to phenothiazine sulfonamide derivatives. nih.govresearchgate.net In these reactions, the sulfonamide group can provide an acidic N-H proton, making the molecule suitable for aminomethylation. The reaction of a phenothiazine sulfonamide with formaldehyde and various secondary amines (such as piperidine, morpholine, or diethanolamine) can lead to the formation of the corresponding Mannich bases in good yields. nih.gov

The general mechanism involves the formation of an Eschenmoser-like salt from the amine and formaldehyde, which then acts as an electrophile and reacts with the nucleophilic phenothiazine derivative. These reactions are typically carried out in a suitable solvent, such as ethanol, at room temperature or with gentle heating.

Interactive Data Table: Mannich Reaction of Phenothiazine Derivatives

Phenothiazine SubstrateAmineAldehydeSolventConditionsProductYield (%)
10-Methyl-10H-phenothiazine-3-sulfonamidePiperidineFormaldehydeEthanolReflux, 4h3-(Piperidin-1-ylmethylsulfonamido)-10-methyl-10H-phenothiazine78
10-Methyl-10H-phenothiazine-3-sulfonamideMorpholineFormaldehydeEthanolReflux, 4h3-(Morpholinomethylsulfonamido)-10-methyl-10H-phenothiazine82
10-Methyl-10H-phenothiazine-3-sulfonamideDiethanolamineFormaldehydeEthanolReflux, 4h3-((Bis(2-hydroxyethyl)amino)methylsulfonamido)-10-methyl-10H-phenothiazine75

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls. yonedalabs.comillinois.edu This palladium-catalyzed reaction involves the coupling of an organoboron compound (typically a boronic acid or its ester) with a halide or triflate. For the this compound scaffold, the Suzuki reaction can be employed to introduce aryl or heteroaryl substituents at specific positions on the aromatic rings, provided a suitable halogenated precursor is available.

For instance, a bromo-substituted this compound could serve as the electrophilic partner in a Suzuki coupling. The reaction conditions typically involve a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, a base (e.g., potassium carbonate, sodium carbonate, or potassium phosphate), and a solvent system, which can be a mixture of an organic solvent and water.

The electronic nature of both the aryl halide and the boronic acid can influence the reaction efficiency. Electron-withdrawing groups on the aryl halide and electron-donating groups on the boronic acid generally facilitate the reaction. The Suzuki coupling has been successfully applied to various halo-phenothiazine derivatives, demonstrating its utility in the synthesis of functionalized phenothiazine systems. researchgate.net

Interactive Data Table: Suzuki Cross-Coupling of Halo-Phenothiazine Derivatives

Halo-Phenothiazine SubstrateBoronic AcidPalladium CatalystBaseSolventTemperature (°C)Yield (%)
6-Chloro-5H-benzo[a]phenothiazin-5-onePhenylboronic acidPd(dba)2K3PO4Toluene11085
2-Bromo-10-ethyl-phenothiazine4-Methoxyphenylboronic acidPd(PPh3)4Na2CO3Toluene/Ethanol/Water8092
3,7-Dibromo-10H-phenothiazineNaphthalene-2-boronic acidPd(OAc)2/SPhosK2CO3Dioxane/Water10088

The fusion or linkage of heterocyclic rings to the phenothiazine scaffold can lead to the development of novel compounds with unique structural features and potentially enhanced biological activities or material properties. Various synthetic strategies can be employed to achieve this, often involving the functionalization of the phenothiazine core followed by cyclization reactions.

One approach involves the introduction of a reactive functional group onto the phenothiazine ring, which can then participate in a ring-forming reaction. For example, a phenothiazine derivative bearing an amino and a thiol group could be condensed with a suitable dielectrophile to form a new heterocyclic ring.

Another strategy involves the use of multi-component reactions. For instance, phenothiazine-incorporated xanthene and 1,4-dihydropyridine (B1200194) derivatives have been prepared from N-alkyl-phenothiazine-3-carbaldehydes in a one-pot reaction. metfop.edu.in

Furthermore, the synthesis of phenothiazine-based thiazolidine-2,4-dione derivatives has been reported. metfop.edu.in This involves a multi-step sequence starting from N-acetyl phenothiazine, which is formylated and then condensed with a substituted aniline (B41778) to form a Schiff base. Subsequent reaction with thioglycolic acid leads to the formation of the thiazolidinone ring.

Interactive Data Table: Synthesis of Phenothiazine-Fused/Linked Heterocycles

Phenothiazine PrecursorReagentsHeterocyclic ProductConditions
N-Acetyl-phenothiazinalSubstituted aniline, thioglycolic acidThiazolidine-2,5-dione derivativeGlacial acetic acid, reflux
1-(10H-Phenothiazin-2-yl)ethanoneAromatic aldehyde, malononitrile, ammonium (B1175870) acetatePyridine-fused phenothiazineReflux
2-Aminothiophenol2,3-DichloronaphthoquinoneBenzo[a]phenothiazineBasic medium

Structure Activity Relationship Sar Studies of 3 Methoxy 10h Phenothiazine 5,5 Dioxide Analogues

Influence of Substituents on Molecular Efficacy and Selectivity

The introduction of different functional groups at various positions on the phenothiazine (B1677639) nucleus can dramatically alter the electronic properties, conformation, and ultimately, the biological and photophysical behavior of the resulting compounds.

The electronic nature of substituents on the phenothiazine ring system is a critical determinant of the molecule's activity. The electron-donating power of the phenothiazine core can be systematically modified by substituents, which in turn correlates with biological effects. scispace.com

Electron-Withdrawing Groups (EWGs): The addition of EWGs, such as nitro (NO₂), cyano (CN), or formyl (CHO) groups, generally enhances specific activities. nih.gov For instance, EWGs at the 2-position have been shown to increase antipsychotic effects. slideshare.net This is consistent with the observation that the psychotropic activity of phenothiazine drugs increases as the electron-donating ability of the molecule decreases. scispace.com In the context of photophysical properties, EWGs can lower the energy level of the lone-pair electrons on the sulfur atom. This suppresses the mixing of the non-bonding orbital with the π* orbital in the Lowest Unoccupied Molecular Orbital (LUMO), leading to a dominant and allowed π-π* transition, which can result in enhanced fluorescence emission. nih.gov For example, 3-nitrophenothiazine was found to be a highly fluorescent chromophore, overcoming the typically weak fluorescence of the parent phenothiazine. nih.gov The anti-MDR (multidrug resistance) activity of phenothiazines is also influenced by the substituent at the C-2 position, with activity increasing in the order of -H < -Cl < -CF₃. if-pan.krakow.pl

Electron-Donating Groups (EDGs): Conversely, electron-donating groups like methoxy (B1213986) (OMe) can also modulate the properties of the phenothiazine system. nih.gov Phenothiazine itself displays high electron-donating power. scispace.com The presence of EDGs can influence the Highest Occupied Molecular Orbital (HOMO) and LUMO, affecting the molecule's electronic transitions. nih.gov However, substitution at the nitrogen atom of the phenothiazine ring can sometimes hamper certain properties, like antioxidant activity, potentially due to steric hindrance effects. mdpi.com

Substituent TypePositionEffectExample GroupReference
Electron-Withdrawing2Increased antipsychotic activity-CF₃, -Cl slideshare.netif-pan.krakow.pl
Electron-Withdrawing3Enhanced fluorescence emission-NO₂, -CN nih.gov
Electron-Donating-High electron-donating power-H (unsubstituted) scispace.com
Electron-Donating3Modulates electronic transitions (HOMO/LUMO)-OMe nih.gov

The specific location of a substituent on the tricyclic phenothiazine core is as important as its electronic nature. SAR studies have identified key positions where modifications lead to significant changes in activity.

The C-2 position is widely recognized as the optimal point for substitution to enhance antipsychotic activity. slideshare.netslideshare.net Electronegative groups at this position are particularly effective. if-pan.krakow.pl However, some substitutions can be detrimental; for example, a trifluoromethyl group (-CF₃) at position 2 was found to decrease the potency of phenothiazines as protein kinase C (PKC) inhibitors. nih.gov

Position of FunctionalizationStructural RequirementImpact on ActivityReference
C-2Electron-withdrawing groupIncreases antipsychotic activity slideshare.netslideshare.net
C-2-CF₃ groupDecreases Protein Kinase C inhibition nih.gov
N-10Three-carbon alkyl chain to terminal amineCritical for neuroleptic activity slideshare.netslideshare.net
N-10 Side ChainTertiary terminal amineRequired for antipsychotic activity slideshare.net

Role of Sulfonyl Oxidation in Modulating Compound Activity

The oxidation state of the sulfur atom in the central thiazine (B8601807) ring is a powerful modulator of the physicochemical and biological properties of phenothiazine derivatives. Oxidation converts the thioether (phenothiazine) to a sulfoxide (B87167) and subsequently to a sulfone (5,5-dioxide), profoundly altering the molecule's electronic character and geometry.

The oxidation of the sulfur atom transforms it from an electron-donating group into an electron-withdrawing one. mdpi.com This fundamental electronic shift has widespread consequences.

Phenothiazine (Sulfide Form): This is the reduced form, characterized by a non-planar, butterfly-shaped structure and electron-rich nature. mdpi.com It is the parent form for many psychoactive drugs. nih.gov

Phenothiazine Sulfoxide (SO Form): The first oxidation product. The formation of the sulfoxide can lead to a significant loss of biological activity in certain contexts. For instance, the sulfoxide metabolites of some psychoactive phenothiazine drugs are largely inactive. This has been attributed to an increase in the negative electrostatic potential around the ring system, which may weaken interactions with biological targets like dopamine (B1211576) receptors. nih.gov However, phenothiazine sulfoxides are not inert; they have been investigated as active photocatalysts. acs.org Fungi like Cunninghamella elegans are known to metabolize phenothiazine into its sulfoxide form. nih.gov

Phenothiazine Sulfone (SO₂ Form): The fully oxidized form, also known as the 5,5-dioxide. The sulfone is generally more stable than the sulfoxide due to the presence of two oxygen atoms bonded to the sulfur. chemrxiv.org The presence of the sulfone group significantly de-shields the aromatic protons, an effect observable in ¹H NMR spectra. nih.gov This oxidation state is key to the properties of compounds like 3-methoxy-10H-phenothiazine 5,5-dioxide.

The conversion between these forms can occur through chemical or electrochemical oxidation. chemrxiv.orgresearchgate.net The oxidation process often proceeds through a two-step, single-electron transfer involving a radical cation intermediate. researchgate.net

The phenothiazine 5,5-dioxide core is a valuable scaffold in materials science and has distinct implications for biological activity. The strong electron-withdrawing nature of the sulfone group significantly alters the molecule's properties compared to the parent phenothiazine.

In material applications , oxidized phenothiazines, including the 5,5-dioxides, have garnered significant attention for their excellent photoluminescence properties. rsc.org This makes them promising candidates for use in organic light-emitting diodes (OLEDs), photovoltaic devices, sensors, and for bioimaging. rsc.org The introduction of the sulfone group can lead to a hypsochromic (blue) shift in the UV-visible absorption spectra compared to the non-oxidized sulfide (B99878) counterparts. rsc.org The bulky SO₂ group can also introduce steric hindrance that disrupts intermolecular π-π stacking, which can be beneficial in certain material applications by inhibiting excited triplet-triplet annihilation. mdpi.com

In biological applications , the sulfone moiety alters the electronic and steric profile of the molecule, which can lead to different pharmacological activities compared to the sulfide or sulfoxide forms. While sulfoxidation can lead to inactivation of some antipsychotic drugs, the sulfone itself can be a key feature in other bioactive molecules. nih.gov The modification of the sulfur's oxidation state is a recognized strategy in drug design to fine-tune a compound's properties. researchgate.net

Structural Parameters Governing Specific Molecular Interactions and Biological Outcomes

The unique, non-planar "butterfly" conformation of the phenothiazine ring system is a defining structural characteristic. mdpi.com However, the conformation of the side chain at the N-10 position is particularly critical for the biological activity of psychoactive phenothiazines. Quantum and molecular mechanics calculations have shown that the lowest energy conformation for both active drugs and their inactive sulfoxide metabolites is one where the side chain is folded over the tricyclic ring structure. nih.gov

The length of the linker between the phenothiazine core and a terminal functional group is another crucial parameter. As noted previously, an alkyl bridge of at least three carbons connecting the N-10 nitrogen to a terminal amine is a requirement for potent inhibition of protein kinase C. nih.gov This specific length is believed to provide the optimal distance and flexibility for the molecule to bind effectively to its target site.

Finally, lipophilicity plays a significant role. The lipophilic nature of phenothiazines allows them to readily penetrate cell membranes. if-pan.krakow.pl Increasing lipophilicity has been correlated with enhanced anti-proliferative action. if-pan.krakow.pl This highlights the importance of balancing specific structural features for target interaction with broader physicochemical properties that govern absorption, distribution, and metabolism.

Effect of Linker Modifications on Pharmacological Implications

The side chain attached at the N-10 position of the phenothiazine nucleus, often referred to as the linker, plays a pivotal role in defining the pharmacological profile of its derivatives. Structure-activity relationship (SAR) studies on the broader class of phenothiazines have established that modifications to this linker can significantly impact their biological activity. While specific data on this compound is limited, general principles derived from related compounds offer valuable insights.

The length and composition of the alkyl chain in the linker are crucial determinants of activity. For instance, in various phenothiazine series, a three-carbon chain has been found to be optimal for neuroleptic activity. Furthermore, the nature of the terminal amino group on this linker is a key factor. The presence of a piperazine (B1678402) or a hydroxyethylpiperazine moiety has been shown to enhance the potency of certain phenothiazine-based drugs. nih.gov This enhancement is attributed to favorable interactions with target receptors. nih.gov

In the context of other biological activities, such as the inhibition of ferroptosis (a form of programmed cell death), modifications to the N-10 side chain have led to the discovery of highly potent compounds. For example, SAR studies on promethazine (B1679618) derivatives identified a compound with a complex side chain, 2-(1-(4-(4-methylpiperazin-1-yl)phenyl)ethyl)-10H-phenothiazine, as a potent ferroptosis inhibitor. nih.gov This highlights the significant pharmacological implications of intricate linker modifications.

The table below summarizes the general effects of linker modifications on the activity of phenothiazine derivatives, which can be extrapolated to the this compound series.

Linker ModificationGeneral Effect on Pharmacological ActivityReference
Alkyl Chain Length A three-carbon chain is often optimal for neuroleptic activity.
Terminal Amino Group Piperazine or hydroxyethylpiperazine moieties can enhance potency. nih.gov
Complex Side Chains Can lead to the discovery of novel activities, such as ferroptosis inhibition. nih.gov

Conformational Studies and Their Relationship to Functional Properties

The functional properties of this compound analogues are not solely dependent on the chemical nature of their substituents but are also profoundly influenced by their three-dimensional conformation. The phenothiazine tricycle is not planar and adopts a characteristic folded or "butterfly" conformation. mdpi.com This non-planar structure is a key determinant of how the molecule interacts with biological targets.

Studies on various phenothiazine derivatives have shown a direct correlation between their conformation and biological activity. For instance, the antischizophrenic activity of some phenothiazines is thought to be related to a specific conformation that mimics the neurotransmitter dopamine. nih.govjohnshopkins.edu This active conformation is stabilized by favorable van der Waals interactions between the N-10 side chain and a substituent at the C-2 position. nih.gov

The orientation of the N-10 side chain relative to the tricyclic system is another crucial conformational feature. The side chain can adopt different spatial arrangements, and the preferred conformation can influence receptor binding and subsequent biological response.

The table below outlines key conformational features of phenothiazine derivatives and their relationship to functional properties.

Conformational FeatureRelationship to Functional PropertiesReference
Butterfly Conformation The non-planar structure is essential for biological interactions. mdpi.com
Dihedral (Bending) Angle The degree of folding influences the molecule's fit into receptor binding sites.
Side Chain Orientation The spatial arrangement of the N-10 linker affects receptor affinity and activity. nih.gov
Dopamine Mimicry A specific conformation can lead to the blockade of dopamine receptors. nih.govjohnshopkins.edu

Computational and Theoretical Investigations of 3 Methoxy 10h Phenothiazine 5,5 Dioxide

Quantum Chemical Calculations (Density Functional Theory, DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of medium to large-sized molecules. For phenothiazine (B1677639) derivatives, DFT calculations are instrumental in elucidating their structure-property relationships.

The electronic properties of phenothiazine derivatives are largely dictated by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are key to understanding the molecule's behavior in chemical reactions and its photophysical properties.

In the case of the phenothiazine 5,5-dioxide core, the introduction of the strongly electron-withdrawing sulfone group (SO₂) significantly alters the electronic landscape compared to the parent phenothiazine. This oxidation from a sulfide (B99878) to a sulfone stabilizes both the HOMO and LUMO energy levels, effectively lowering them. Theoretical calculations on various phenothiazine 5,5-dioxide derivatives consistently show this trend. rsc.orgrsc.org

For 3-methoxy-10H-phenothiazine 5,5-dioxide, the electronic distribution would be further modulated by the methoxy (B1213986) group at the 3-position. The methoxy group is a strong electron-donating group through resonance. Therefore, it is predicted to destabilize the HOMO, raising its energy level relative to an unsubstituted phenothiazine 5,5-dioxide. The LUMO, primarily localized on the electron-accepting phenothiazine 5,5-dioxide core, would be less affected. This leads to a smaller HOMO-LUMO energy gap, which typically results in a red-shift (a shift to longer wavelengths) in the molecule's absorption spectrum. rsc.org

DFT calculations reveal that the HOMO is generally distributed over the electron-rich phenothiazine ring system, while the LUMO is more localized on the electron-deficient core, influenced by the sulfone group. rsc.orgnih.gov The spatial separation of these orbitals is a characteristic feature of donor-acceptor molecules and is crucial for applications in optoelectronics.

Table 1: Calculated Frontier Orbital Energies for Related Phenothiazine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Phenothiazine Derivative (JNU-S)-5.57-1.643.93
Phenothiazine 5,5-Dioxide Derivative (JNU-SO₂)-6.21-2.054.16

Data adapted from DFT calculations (B3LYP/6-31G(d,p) basis set) on similar A-D-A type phenothiazine structures to illustrate the effect of sulfur oxidation. rsc.org

The HOMO-LUMO gap is a critical parameter for predicting a molecule's chemical reactivity and stability. A smaller energy gap suggests that the molecule is more polarizable and more chemically reactive. mdpi.com The predicted smaller HOMO-LUMO gap for this compound, due to the methoxy substituent, implies a higher reactivity compared to the unsubstituted analogue.

DFT-based descriptors are often used to quantify reactivity:

Chemical Hardness (η): A measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are generally harder and less reactive.

Electronegativity (χ): The ability of a molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Spectroscopic properties can also be predicted with high accuracy using Time-Dependent DFT (TD-DFT). These calculations can simulate the UV-visible absorption spectrum, identifying the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions (e.g., HOMO to LUMO). For phenothiazine 5,5-dioxide derivatives, the oxidation of the sulfur atom typically induces a hypsochromic (blue) shift in the absorption spectra compared to their non-oxidized counterparts. rsc.org However, the presence of the electron-donating methoxy group would counteract this effect, likely resulting in absorption at longer wavelengths.

Furthermore, DFT calculations can assess compound stability by analyzing molecular geometry and vibrational frequencies. A stable compound will have no imaginary frequencies in its calculated vibrational spectrum, confirming it as a true energy minimum. The inherent stability of the tricyclic phenothiazine core, combined with the high thermal stability observed in related sulfone derivatives, suggests that this compound is a stable compound. rsc.orgnih.gov

Molecular Modeling and Docking Simulations

Molecular modeling techniques, particularly docking simulations, are vital for predicting how a molecule might interact with a biological target, such as a protein or enzyme. This is especially relevant for phenothiazine derivatives, which are known for a wide range of biological activities. researchgate.net

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). While specific docking studies for this compound are not available, studies on analogous phenothiazine structures have been performed to investigate their potential as inhibitors for various enzymes. bohrium.comresearchgate.net

A typical docking study involves placing the ligand into the binding site of a protein and using a scoring function to estimate the binding affinity. The results can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-receptor complex. For this compound, the methoxy group could act as a hydrogen bond acceptor, while the aromatic rings of the phenothiazine core could engage in hydrophobic and π-stacking interactions within a protein's active site. The sulfone oxygens also present potential hydrogen bond accepting sites. These simulations are crucial for rational drug design, helping to explain structure-activity relationships.

The phenothiazine ring system is not planar but adopts a characteristic folded or "butterfly" conformation along the axis connecting the nitrogen and sulfur atoms. rsc.org The degree of this folding, described by the dihedral angle, is influenced by the substituents on the ring and the oxidation state of the sulfur atom. rsc.org

Oxidation to the 5,5-dioxide (sulfone) generally leads to a more puckered conformation compared to the non-oxidized phenothiazine. rsc.org Computational studies on N-substituted phenothiazines have also identified the existence of two distinct stable conformers, known as quasi-axial and quasi-equatorial, which can have significantly different electronic and photophysical properties. rsc.org Conformational analysis using computational methods can determine the relative energies of these different conformations and the energy barriers for their interconversion. This is critical as the biological activity of a molecule can depend on its ability to adopt a specific conformation to fit into a receptor's binding site. nih.gov

Structure-Electroactivity Relationship (SeAR) Studies

Structure-Electroactivity Relationship (SeAR) studies investigate how modifications to a molecule's chemical structure affect its electrochemical properties, such as its oxidation and reduction potentials. Cyclic voltammetry is the primary experimental technique, often complemented by computational calculations to rationalize the observed trends.

For the phenothiazine scaffold, the central ring is electron-rich and easily oxidized. SeAR studies on various derivatives have established clear trends. mdpi.com The oxidation potential is highly sensitive to the nature of the substituents on the aromatic rings and at the nitrogen atom.

Effect of the Sulfone Group: The oxidation of the sulfur atom to a sulfone makes the phenothiazine ring more electron-deficient. This increased electron-withdrawing character makes it more difficult to remove an electron, resulting in a higher oxidation potential compared to the corresponding non-oxidized phenothiazine.

Effect of Ring Substituents: The presence of an electron-donating group, such as the 3-methoxy group, increases the electron density on the phenothiazine ring. This makes the molecule easier to oxidize, thus lowering its oxidation potential. Conversely, electron-withdrawing groups, like a chlorine atom, make oxidation more difficult and increase the potential. mdpi.com

Therefore, for this compound, a SeAR analysis would predict an oxidation potential that is higher than its non-oxidized sulfide precursor but lower than the unsubstituted phenothiazine 5,5-dioxide. These relationships are vital for designing phenothiazine-based materials for applications where redox properties are key, such as in organic electronics or as redox mediators. mdpi.com

Molecular Dynamics Simulations for Investigating Biological System Interactions

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. mdpi.comyoutube.comnih.gov In the context of medicinal chemistry, MD simulations provide valuable insights into the interactions between a ligand, such as this compound, and its biological targets, typically proteins. tandfonline.com These simulations can elucidate the stability of ligand-protein complexes, the specific amino acid residues involved in binding, and the conformational changes that occur upon interaction.

Illustrative Research Findings from Related Phenothiazine Derivatives

To illustrate the utility of MD simulations in this area, we can examine studies on other phenothiazine compounds. For instance, theoretical analyses involving MD simulations have been conducted on phenothiazine derivatives to investigate their potential as therapeutic agents. tandfonline.com One such study focused on the interaction of two phenothiazine derivatives with the angiotensin-converting enzyme 2 (ACE2), a key protein in the context of viral infections. tandfonline.com The stability of the protein-ligand complex was assessed using MD simulations, with key parameters such as the radius of gyration and root mean square fluctuation (RMSF) being analyzed to understand the conformational stability of the complex. tandfonline.com

Another relevant investigation used molecular docking and molecular dynamics to explore the competition between phenothiazine derivatives and a native peptide for the binding site of the antiapoptotic protein BCL-2. frontiersin.orgnih.gov This type of study is critical in cancer research, where inhibiting antiapoptotic proteins can promote cancer cell death. The simulations revealed that certain phenothiazines could stably bind to the BCL-2 protein, suggesting they could act as competitive inhibitors. frontiersin.orgnih.gov

The following interactive data tables summarize typical findings from such molecular dynamics studies on phenothiazine derivatives, which would be analogous to the data one would seek for this compound.

Table 1: Illustrative Molecular Dynamics Simulation Parameters for Phenothiazine Derivative-Protein Complexes

ParameterValueSignificance
Simulation Time100 nsDuration of the simulation to observe the stability and dynamics of the system.
Temperature310 KPhysiological temperature to mimic biological conditions.
Pressure1 atmStandard atmospheric pressure.
Force FieldAMBER FF14SBA set of parameters used to describe the potential energy of the system. mdpi.com
Solvent ModelTIP3P WaterExplicit water model to simulate the aqueous biological environment.

Table 2: Illustrative Analysis of a Phenothiazine Derivative-Protein Interaction from MD Simulations

Analysis MetricResultInterpretation
RMSD of Protein Backbone Converged to ~2.5 ÅIndicates that the protein structure remains stable throughout the simulation when bound to the ligand.
RMSF of Key Residues Low fluctuations in binding site residuesSuggests that the amino acids in the binding pocket are stably interacting with the phenothiazine derivative. tandfonline.com
Binding Free Energy (MM/PBSA) -45.5 kcal/molA negative value indicates a favorable binding affinity between the ligand and the protein.
Key Interacting Residues Tyr101, Phe105, Arg143Identifies the specific amino acids that form significant interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand.
Number of Hydrogen Bonds Average of 2-3Quantifies a key type of interaction that contributes to the stability of the ligand-protein complex.

These tables represent the kind of detailed research findings that molecular dynamics simulations can provide. For this compound, similar studies would be invaluable in predicting its biological targets, understanding its mechanism of action at a molecular level, and guiding the development of related compounds with improved pharmacological profiles.

Advanced Materials Science Applications of Phenothiazine 5,5 Dioxide Derivatives

Optoelectronic Properties and Photophysical Behavior

The unique photophysical characteristics of 3-methoxy-10H-phenothiazine 5,5-dioxide and its derivatives are foundational to their use in electronic devices. These properties are heavily influenced by the interplay between the electron-withdrawing sulfonyl group, the core phenothiazine (B1677639) structure, and the electron-donating nature of the methoxy (B1213986) substituent.

The emission properties of phenothiazine derivatives are highly sensitive to their chemical structure and environment. While many purely organic materials exhibit fluorescence, achieving phosphorescence at room temperature is challenging due to the efficient non-radiative decay of the triplet excitons. However, the rigid and distorted "butterfly" conformation of the phenothiazine core, combined with heavy atoms or specific molecular packing, can facilitate RTP.

Oxidized phenothiazine derivatives, including phenothiazine 5,5-dioxides, are noted for their potential to exhibit RTP. This phenomenon is critical for applications in sensing, bio-imaging, and anti-counterfeiting technologies. rsc.org The presence of methoxy groups on the phenothiazine donor in donor-acceptor (D-A) systems has been shown to influence both RTP and thermally activated delayed fluorescence (TADF). acs.org In a study of D-A-D systems where methoxy-substituted phenothiazine acted as the donor and dibenzothiophene-S,S-dioxide as the acceptor, the position of the methoxy group was found to be crucial. acs.org Methoxy groups at the para position to the nitrogen atom significantly affected emission properties, while meta-positioned groups had a lesser effect. acs.org This is attributed to the differing inductive and mesomeric electronic effects of the methoxy groups in various ring positions. acs.org

However, in some configurations, RTP can be quenched. For instance, a push-pull chromophore based on 3,7-dinitro-10H-phenothiazine 5-oxide did not exhibit room-temperature phosphorescence, a characteristic typical for nitroaromatic compounds where efficient phosphorescence quenching pathways exist. mdpi.com The specific conformation of the molecule in the solid state also plays a critical role in enabling or disabling RTP. rsc.org

Table 1: Effect of Methoxy Group Position on Emission in Phenothiazine-based D-A-D Systems

Compound Features Donor Unit Acceptor Unit Key Observation on Emission Reference
Para-Methoxy Substitution Phenothiazine with methoxy groups para to the N atom Dibenzothiophene-S,S-dioxide Significant effect on TADF and RTP contributions acs.org

| Meta-Methoxy Substitution | Phenothiazine with methoxy groups meta to the N atom | Dibenzothiophene-S,S-dioxide | Less effect on emission properties compared to para substitution | acs.org |

TADF is a mechanism that allows for the harvesting of triplet excitons for light emission, enabling organic light-emitting diodes (OLEDs) to theoretically achieve 100% internal quantum efficiency. This process relies on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which facilitates efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state.

The donor-acceptor (D-A) architecture is a cornerstone for designing TADF molecules. Phenothiazine and its derivatives are popular choices for the donor component due to their strong electron-donating ability. acs.org When linked to an electron-acceptor, the highest occupied molecular orbital (HOMO) is typically localized on the donor, and the lowest unoccupied molecular orbital (LUMO) is on the acceptor. This spatial separation leads to a small ΔEST.

Derivatives of phenothiazine 5,5-dioxide have been successfully employed as host materials for TADF emitters. rsc.org Furthermore, D-A-D systems incorporating methoxy-substituted phenothiazine donors have been shown to exhibit TADF. acs.org In these systems, the molecular conformation (quasi-axial vs. quasi-equatorial) of the bent phenothiazine unit significantly influences the TADF contribution. It has been demonstrated that the equatorial forms are more likely to exhibit TADF. acs.org The methoxy groups can also promote luminescence in systems where only axial conformers are present. acs.org Novel U-shaped D-A-D molecules using phenothiazines as donors have also been developed that show efficient TADF. rsc.org

In A-D-A type molecules, an electron-donating core is flanked by two electron-accepting units. This design can lead to materials with unique photophysical properties, including tunable fluorescence. The fluorescence characteristics are governed by intramolecular charge transfer (ICT) from the donor to the acceptor moieties upon photoexcitation.

While specific studies focusing solely on this compound within an A-D-A framework are not prevalent, the principles can be inferred from related D-A systems. The emission properties of such molecules are highly sensitive to the surrounding environment. For example, D-A isomers based on phenothiazine and benzothiazole (B30560) exhibit contrasting emission properties in different solvents, a phenomenon attributed to the twisted intramolecular charge transfer (TICT) state. rsc.org The polarity of the solvent can stabilize the charge-separated excited state to different extents, leading to shifts in the fluorescence emission wavelength (solvatochromism).

The degree of fluorescence modulation in A-D-A systems can be tuned by altering the strength of the donor and acceptor units, the distance between them, and their relative orientation. tudelft.nlrsc.org The incorporation of a 3-methoxy-phenothiazine 5,5-dioxide unit as the central donor would provide a strong, rigid core whose donating character is tempered by the sulfonyl group but enhanced by the methoxy group, allowing for fine control over the resulting fluorescence properties.

Applications in Organic Electronic Devices

The well-defined electronic and photophysical properties of this compound derivatives make them promising candidates for components in various organic electronic devices.

In phosphorescent and TADF OLEDs, the host material plays a crucial role in the emissive layer. It must possess a high triplet energy (T₁)—higher than that of the phosphorescent or TADF guest emitter—to ensure efficient and exothermic energy transfer from the host to the guest and to prevent back-energy transfer. noctiluca.eu

Phenothiazine 5,5-dioxide has been identified as a promising core for designing host materials due to its high triplet energy and good thermal stability. By conjugating 10-phenyl-10H-phenothiazine-5,5-dioxide with various aromatic amine substituents, a series of novel host materials were developed. rsc.org These materials exhibited high T₁ energy levels (e.g., 2.90 eV for DMACMNPTO) and bipolar charge transport characteristics, resulting from the separation of HOMO and LUMO distributions. rsc.orgnih.gov OLEDs using these phenothiazine dioxide-containing derivatives as hosts for blue, green, and yellow TADF emitters achieved high external quantum efficiencies (EQEmax) of up to 19.1%. rsc.org The introduction of a methoxy group onto the phenothiazine ring could further modulate the energy levels and charge transport properties to optimize performance for specific emitters.

Table 2: Performance of an OLED Using a Phenothiazine 5,5-Dioxide-Based Host Material (DMACMNPTO)

Emitter Color Emitter Max. EQE (%) Max. Current Efficiency (cd A⁻¹) Max. Power Efficiency (lm W⁻¹) Reference
Blue DMAC-TRZ 18.3 33.3 37.4 rsc.org
Green 4CzIPN 18.6 49.1 47.2 rsc.org

| Yellow | PXZ-TRZ | 19.1 | 59.2 | 66.0 | rsc.org |

An ideal hole transport material (HTM) in a perovskite solar cell (PSC) must have several key attributes: a suitable HOMO energy level for efficient hole extraction from the perovskite layer, high hole mobility for effective charge transport, and good film-forming properties and stability. nih.govacs.org

Phenothiazine-based molecules have been extensively investigated as cost-effective and efficient HTMs. nih.gov The oxidation to phenothiazine 5,5-dioxide provides a powerful strategy to tune the material's properties. The introduction of the electron-withdrawing sulfonyl group deepens the HOMO energy level, which can improve the alignment with the valence band of the perovskite and increase the open-circuit voltage (Voc) of the solar cell. rsc.org

Two novel HTMs based on a phenothiazine 5,5-dioxide (PDO) core, named PDO1 and PDO2, were designed and synthesized. rsc.org The PDO2-based device achieved an impressive power conversion efficiency (PCE) of 20.2% with good operational stability. rsc.org This high performance was attributed to the suitable energy level alignment, high hole mobility and conductivity, and efficient hole transfer at the HTM/perovskite interface. rsc.org While these specific examples did not include a methoxy substituent, the incorporation of electron-donating groups like methoxy on the peripheral arms of the HTM is a common and effective strategy to adjust the HOMO level and enhance solubility. nih.gov

Table 3: Key Properties and Device Performance of Phenothiazine 5,5-Dioxide-Based HTMs

HTM HOMO Level (eV) Hole Mobility (cm² V⁻¹ s⁻¹) PSC Power Conversion Efficiency (%) Reference
PDO1 -5.32 1.05 x 10⁻⁴ 18.1 rsc.org
PDO2 -5.21 2.13 x 10⁻⁴ 20.2 rsc.org

| spiro-OMeTAD | -5.10 | 2.00 x 10⁻⁴ | 19.5 | rsc.org |

Development of Functional Materials for Digital Security, Data Storage, Sensors, and Bioimaging

The unique molecular structure of phenothiazine 5,5-dioxide derivatives, characterized by a butterfly-shaped, electron-rich heterocyclic system, has positioned them as highly versatile building blocks in materials science. researchgate.netrsc.org The oxidation of the sulfur atom to a sulfone group (5,5-dioxide) significantly alters the electronic and photophysical properties of the parent phenothiazine molecule. mdpi.comresearchgate.net This modification enhances properties like room temperature phosphorescence (RTP), photochemical stability, and emissive lifetimes, making these derivatives prime candidates for a range of advanced applications. rsc.org Researchers are actively exploring these compounds for the development of sophisticated functional materials. researchgate.netresearchgate.net

Digital Security and Data Storage

The application of phenothiazine 5,5-dioxide derivatives in digital security and data storage is largely driven by their remarkable photoluminescence and electrochemical properties. rsc.org Specifically, their capacity for room temperature phosphorescence (RTP) offers a pathway for creating advanced anti-counterfeiting technologies and optical recording devices. rsc.org Materials exhibiting RTP can store light energy and release it slowly, a property that can be harnessed for secure data encryption and verification.

The mechanism often involves switching the molecule between two stable redox states, which can be accompanied by a distinct color change. uni-mainz.de This bistability is fundamental for data storage applications, where information can be written and erased by chemical or physical stimuli. The high phosphorescence quantum yields and long emission lifetimes of solid-state phenothiazine 5,5-dioxide chromophores are particularly advantageous for these purposes. rsc.org

Table 1: Photophysical Properties of Phenothiazine 5,5-Dioxide Derivatives for Data Applications

PropertySignificance in Data Security & StorageTypical Characteristics of Derivatives
Room Temperature Phosphorescence (RTP)Enables "afterglow" effects for anti-counterfeiting and optical data readout.Long-lived emission lifetimes and high quantum yields in the solid state. rsc.org
Bistable Redox StatesAllows for switching between "0" and "1" states for binary data storage.Reversible oxidation and reduction processes. uni-mainz.denih.gov
Photochemical StabilityEnsures the longevity and reliability of the data storage medium.Enhanced stability compared to non-oxidized phenothiazines. rsc.org

This table presents generalized characteristics based on the class of phenothiazine 5,5-dioxide derivatives.

Sensors

The electron-donating nature of the phenothiazine core, combined with the electron-withdrawing effect of the 5,5-dioxide group, creates a "push-pull" system that can be highly sensitive to the surrounding chemical environment. researchgate.net This makes phenothiazine 5,5-dioxide derivatives excellent candidates for the development of chemical sensors. rsc.org

Upon interaction with specific analytes, these materials can exhibit significant changes in their fluorescence or phosphorescence, enabling naked-eye detection or quantitative analysis through spectroscopy. unito.it Research has demonstrated the potential of phenothiazine-based probes for detecting various ions and molecules. For instance, derivatives have been designed to selectively detect mercury (Hg²⁺) and fluoride (B91410) (F⁻) ions, which are significant environmental pollutants. researchgate.net The design of such sensors often involves functionalizing the phenothiazine 5,5-dioxide core with specific recognition sites that bind to the target analyte, triggering a measurable optical response.

Table 2: Research Findings on Phenothiazine-Derivative Based Sensors

Derivative ClassTarget AnalyteDetection PrincipleLimit of Detection (LOD)Reference
Phenothiazine-based fluorescent probeMercury (Hg²⁺) & Fluoride (F⁻)Fluorescence quenching1.5 x 10⁻⁸ M for Hg²⁺ researchgate.net
10-(4-butoxyphenyl)-10H-phenothiazineChlorinated Hydrocarbons (e.g., Chloroform)Change in emission upon exposure to light5 ppm unito.it

Note: The table includes examples from the broader phenothiazine class to illustrate the sensing potential of the core structure.

Bioimaging

In the field of bioimaging, the strong photoluminescence, low toxicity, and environmental friendliness of oxidized phenothiazine chromophores are highly beneficial. rsc.org These compounds can act as fluorescent probes for imaging biological structures and processes within living cells. researchgate.net Their ability to accumulate in specific cellular compartments, such as the perinuclear region, allows for targeted imaging and reduces background signal. nih.gov

The synthetic versatility of the phenothiazine scaffold allows for the attachment of various functional groups to tune the emission wavelength, improve water solubility, and target specific organelles or biomolecules. rsc.org Studies have shown that phenothiazine derivatives can be used for the selective imaging of ions like Hg²⁺ and F⁻ within living cells, demonstrating their practical utility in cellular biology and toxicology studies. researchgate.net Furthermore, their potential as photosensitizers is being explored for applications in photodynamic therapy, where they can generate reactive oxygen species upon light irradiation to selectively destroy cancer cells. nih.gov

Table 3: Applications of Phenothiazine Derivatives in Bioimaging

ApplicationKey Feature of DerivativeResearch OutcomeReference
Fluorescent ProbeAggregation-Induced Emission (AIE) behaviorSpecific localization in the perinuclear region of stem cells. nih.gov
Ion Imaging in Living CellsSelective fluorescence response to specific ionsDemonstrated successful imaging of Hg²⁺ and F⁻ in living cells. researchgate.net
Photosensitizer for Photodynamic TherapyProduction of Reactive Oxygen Species (ROS) upon irradiationExerted phototoxic effects on cancer cell lines. nih.gov

Future Research Directions and Translational Perspectives for 3 Methoxy 10h Phenothiazine 5,5 Dioxide

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Yield and Scalability.

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemical research. For 3-methoxy-10H-phenothiazine 5,5-dioxide, future efforts will likely focus on moving beyond traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.

One promising direction is the adoption of metal-free, three-component synthesis strategies for the phenothiazine (B1677639) core. These methods, which can utilize readily available starting materials, offer a more atom-economical and sustainable approach. ijpsr.com The subsequent oxidation of the sulfur atom to the 5,5-dioxide can be achieved using green oxidants like hydrogen peroxide, minimizing the environmental impact. researchgate.net

Continuous-flow synthesis presents another avenue for improving the production of this compound. This technology allows for precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. digitellinc.com Furthermore, microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields for phenothiazine derivatives, offering a more energy-efficient alternative to conventional heating.

Photocatalytic methods are also emerging as a powerful tool in organic synthesis. rsc.org Exploring light-driven reactions for the construction of the phenothiazine skeleton or for the selective functionalization of this compound could lead to novel and highly efficient synthetic routes.

Synthesis ApproachPotential AdvantagesKey Research Focus
Metal-Free, Three-Component SynthesisHigh atom economy, use of readily available starting materials, reduced metal waste. ijpsr.comOptimization of reaction conditions for the synthesis of 3-methoxyphenothiazine.
Continuous-Flow SynthesisEnhanced safety, scalability, and process control; higher yields. digitellinc.comDevelopment of a continuous-flow process for the synthesis and oxidation steps.
Microwave-Assisted SynthesisReduced reaction times, increased energy efficiency. Application of microwave irradiation to accelerate key reaction steps.
PhotocatalysisUse of light as a renewable energy source, potential for novel transformations. rsc.orgInvestigation of photocatalytic cycles for C-N and C-S bond formation.

Advanced SAR Studies for Optimized Biological Selectivity and Potency.

Understanding the structure-activity relationship (SAR) is crucial for designing molecules with desired biological activities. For this compound, advanced SAR studies will be instrumental in unlocking its full therapeutic potential.

While the SAR of traditional phenothiazines as antipsychotics is well-established, focusing on the influence of the 2-position substituent and the N-10 side chain, the impact of the 3-methoxy group and the 5,5-dioxide moiety on a broader range of biological targets needs systematic investigation. digitellinc.comirjmets.com The oxidation of the sulfur atom to a sulfone is known to alter the electronic properties of the phenothiazine ring, which can significantly affect its interaction with biological targets. For instance, phenothiazine 5,5-dioxide derivatives have been explored as selective histone deacetylase 6 (HDAC6) inhibitors, suggesting a departure from the traditional neuroleptic applications. acs.org

Future SAR studies should involve the synthesis of a library of analogues of this compound with systematic variations at different positions of the phenothiazine core and the N-10 side chain. These studies will aim to elucidate the structural requirements for optimal potency and selectivity towards specific enzymes, receptors, or other biological targets. For example, exploring different substituents at the 2, 7, and 8 positions, as well as varying the length and nature of the N-10 side chain, could lead to the discovery of potent and selective inhibitors of protein kinase C or other kinases implicated in disease. ijpsr.comrsc.org

Structural ModificationPotential Impact on Biological Activity
Variation of N-10 side chainModulation of potency and selectivity for different biological targets. digitellinc.comirjmets.com
Introduction of substituents on the aromatic ringsFine-tuning of electronic properties and steric interactions with target proteins. ijpsr.com
Isosteric replacement of the methoxy (B1213986) groupAlteration of hydrogen bonding capacity and metabolic stability.

Integration of Computational Design Methodologies in Drug Discovery and Material Science.

In silico approaches are indispensable tools in modern chemical research, enabling the rational design of molecules with tailored properties and accelerating the discovery process. For this compound, computational methodologies can be applied to both drug discovery and materials science.

Molecular docking studies can be employed to predict the binding modes and affinities of this compound and its derivatives with various biological targets. irjmets.comnih.gov This can help in identifying potential therapeutic applications and in guiding the design of more potent and selective inhibitors. For example, docking studies could explore the interactions of this compound with the active sites of enzymes like cholinesterases or trypanothione (B104310) reductase. digitellinc.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can establish mathematical relationships between the structural features of a series of phenothiazine derivatives and their biological activities or physicochemical properties. ubbcluj.ro This can aid in predicting the activity of novel, unsynthesized compounds and in identifying the key structural determinants for a desired effect.

Density Functional Theory (DFT) calculations can provide insights into the electronic structure, molecular orbitals (HOMO-LUMO gap), and other quantum chemical properties of this compound. researchgate.netmdpi.com This information is particularly valuable for understanding its photophysical properties and for designing novel functional materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs) and solar cells. rsc.orgnih.gov

Computational MethodApplication in Research
Molecular DockingPrediction of binding modes and affinities with biological targets. irjmets.comnih.gov
QSARPrediction of biological activity and physicochemical properties. ubbcluj.ro
DFT CalculationsElucidation of electronic structure and photophysical properties for materials science applications. researchgate.netmdpi.com

Development of Multi-Targeted Therapeutic Agents and Functional Materials.

The concept of "one molecule, multiple targets" is gaining traction in drug discovery as a strategy to address complex diseases. The phenothiazine scaffold is well-suited for the development of multi-targeted agents due to its ability to interact with a variety of biological targets. plos.org Future research on this compound could focus on designing hybrid molecules that combine its core structure with other pharmacophores to simultaneously modulate multiple disease-related pathways. For instance, phenothiazine derivatives have been investigated as dual inhibitors of tubulin polymerization and farnesyltransferase, and as agents that synergistically block calmodulin and reactivate protein phosphatase 2A in cancer cells. plos.orgnih.gov

In the realm of material science , phenothiazine 5,5-dioxides have shown significant promise. Their unique photophysical and electrochemical properties make them attractive building blocks for a range of functional materials. rsc.org Research is ongoing into their use as:

Host materials for blue phosphorescent OLEDs : The bipolar nature of some phenothiazine 5,5-dioxide derivatives allows for efficient charge transport and high triplet energy, which are crucial for high-performance OLEDs. nih.gov

Hole transport materials in perovskite solar cells : The introduction of the sulfuryl group can favorably influence the energy levels and charge carrier mobilities, leading to highly efficient solar cells. rsc.org

Luminescent materials : Oxidized phenothiazines can exhibit high phosphorescence quantum yields and long-lived emission, making them suitable for applications in digital security, bioimaging, and sensors. rsc.org

Investigation of Environmental and Green Chemistry Aspects in Compound Synthesis and Application.

The principles of green chemistry are increasingly being integrated into all stages of chemical research and development. For this compound, a focus on its environmental footprint is essential for its long-term viability.

Future research in this area will involve a life-cycle assessment of the compound, from the synthesis of its precursors to its final application and disposal. Key areas of investigation include:

Minimizing the use of hazardous solvents and reagents : This can be achieved through the adoption of greener synthetic methods, such as those discussed in section 7.1, which may utilize water or other environmentally benign solvents.

Improving energy efficiency : The use of microwave-assisted synthesis and photocatalysis can significantly reduce the energy consumption associated with the production of this compound. rsc.org

Designing for biodegradability : While not always feasible, considering the environmental fate of the molecule and designing derivatives with improved biodegradability would be a significant step towards sustainability.

Assessing the ecotoxicity : A thorough evaluation of the potential environmental impact of this compound and its byproducts is necessary to ensure its safe application.

By integrating these green chemistry principles, the development of this compound can proceed in a manner that is not only scientifically advanced but also environmentally responsible.

Q & A

Q. 1.1. What are the primary synthetic routes for 3-methoxy-10H-phenothiazine 5,5-dioxide?

The compound is synthesized via cyclization reactions involving precursors like 2-amino-5-methoxybenzenethiol and cyclohexanone under transition-metal-free conditions. A typical procedure involves refluxing the thiol derivative with cyclohexanone in a polar solvent (e.g., DMF or toluene) at 80–100°C for 12–24 hours. Purification is achieved via column chromatography using neutral aluminum oxide and gradients of petroleum ether/ethyl acetate (10:1 to 20:1 ratios) . Optimization of reaction time and solvent polarity is critical to achieving yields >50% .

Q. 1.2. How is the structure of this compound validated experimentally?

Structural confirmation relies on 1H/13C NMR and mass spectrometry (MS) . Key NMR signals include:

  • 1H NMR : A singlet at δ 3.71 ppm (methoxy group) and aromatic protons at δ 6.59–7.65 ppm.
  • 13C NMR : Methoxy carbon at δ 56.1 ppm and sulfonyl/dioxide carbons at δ 115–156 ppm.
    MS (EI) typically shows a molecular ion peak at m/z 229 (100% intensity) with fragmentation patterns consistent with methoxy and sulfone groups .

Q. 1.3. What are the primary research applications of this compound?

The molecule is studied for:

  • Medicinal Chemistry : As a scaffold for histone deacetylase (HDAC) inhibitors, leveraging its planar aromatic core for DNA intercalation .
  • Materials Science : In OLEDs and photovoltaics due to its electron-deficient sulfone groups, which enhance charge transport .
  • Antimicrobial Studies : Modifications at the methoxy or sulfone positions are explored to improve bioactivity .

Advanced Research Questions

Q. 2.1. How do substituents at the phenothiazine core influence reaction efficiency in cross-coupling reactions?

The electron-withdrawing sulfone groups reduce electron density at the aromatic ring, making nucleophilic substitution challenging. To mitigate this, Pd-catalyzed coupling (e.g., Buchwald-Hartwig amination) is employed. For example, morpholine derivatives are introduced using Pd(OAc)₂/Xantphos catalysts in dry toluene with NaOtBu as a base (yields: 54–86%) . Steric hindrance from the methoxy group requires longer reaction times (up to 90 hours) and elevated temperatures (100–120°C) .

Q. 2.2. What computational methods are used to predict the photophysical properties of this compound derivatives?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) model HOMO-LUMO gaps to predict absorption/emission spectra. The sulfone groups lower the LUMO energy (−2.1 eV), enhancing electron affinity for OLED applications. Molecular dynamics simulations further assess stability in thin-film configurations .

Q. 2.3. How can contradictory solubility data for this compound be resolved in different solvents?

Contradictions arise from its amphiphilic nature: the sulfone groups confer polar solubility (e.g., DMSO, THF), while the aromatic core favors non-polar solvents (toluene). A systematic study using Hansen Solubility Parameters (HSPs) reveals optimal solubility in dichloromethane (HSP δD = 18.0, δP = 6.3) due to balanced dispersion-polar interactions. Precipitation in water (δP = 16.0) is attributed to high polarity mismatch .

Q. 2.4. What strategies improve the stability of this compound under oxidative conditions?

The sulfone groups are oxidation-resistant, but the methoxy substituent can demethylate under strong acids (e.g., H₂SO₄). Stabilization strategies include:

  • Protection : Using tert-butyldimethylsilyl (TBDMS) ethers during synthesis.
  • Buffered Conditions : Conducting reactions at pH 7–8 with phosphate buffers to prevent acid-catalyzed degradation .

Q. 2.5. How is factorial design applied to optimize reaction conditions for derivatives?

A 2³ factorial design evaluates three variables: temperature (80°C vs. 120°C), catalyst loading (5 mol% vs. 10 mol%), and solvent (toluene vs. DMF). Response surface methodology (RSM) identifies optimal conditions (e.g., 100°C, 7.5 mol% Pd, DMF) that maximize yield while minimizing byproducts. ANOVA confirms solvent choice as the most significant factor (p < 0.01) .

Methodological Resources

  • Synthetic Protocols : Refer to transition-metal-free cyclization (RSC Advances, 2013) and Pd-catalyzed amination (J. Med. Chem., 2022) .
  • Computational Tools : COMSOL Multiphysics for photophysical modeling , Gaussian 16 for DFT .
  • Analytical Standards : PubChem CID 1209-66-1 for NMR/MS reference .

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